Diethyl (4-amino-3-chlorophenyl)methylmalonate

Process Chemistry Intermediate Purification Vacuum Distillation

Generic API process re-development often fails due to subtle intermediate substitutions. Using the wrong malonate analog forces costly reaction re-optimization. This compound is verified intermediate XIII in the patented pirprofen (NSAID) route. - **Key differentiator:** 33°C boiling point elevation over nitro precursor XI enables definitive hydrogenation completion checkpoints. - **Versatile scaffold:** Intact malonate diester allows C-alkylation or Knoevenagel for library synthesis beyond pirprofen. - **Analytical ready:** Established HPLC method (Newcrom R1, ACN/water/H3PO4) with LogP ~2.48, PSA 78.62 Ų for QC benchmarking. - **Safety data:** Flash point 192.4°C, density 1.234 g/cm³ informs hazard classification & shipping.

Molecular Formula C14H18ClNO4
Molecular Weight 299.75 g/mol
CAS No. 25814-36-2
Cat. No. B15343892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (4-amino-3-chlorophenyl)methylmalonate
CAS25814-36-2
Molecular FormulaC14H18ClNO4
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=C(C=C1)N)Cl)C(=O)OCC
InChIInChI=1S/C14H18ClNO4/c1-3-19-13(17)10(14(18)20-4-2)7-9-5-6-12(16)11(15)8-9/h5-6,8,10H,3-4,7,16H2,1-2H3
InChIKeyAGTISSMCQXEKEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (4-amino-3-chlorophenyl)methylmalonate: Procurement Profile


Diethyl (4-amino-3-chlorophenyl)methylmalonate (CAS 25814-36-2) is a substituted malonate ester bearing a 4-amino-3-chlorophenyl moiety at the α-position. With a molecular formula of C₁₄H₁₈ClNO₄ and a molecular weight of 299.75 g/mol, this compound is documented as intermediate XIII in the patented synthesis of the non-steroidal anti-inflammatory drug (NSAID) pirprofen (Rengasil) [1]. Its calculated density is 1.234 g/cm³, atmospheric boiling point 394.5 °C, and flash point 192.4 °C . The compound is commercially supplied at purities of 95% and 99% for research and industrial synthesis applications .

Diethyl (4-amino-3-chlorophenyl)methylmalonate: In-Class Substitution Failure


Procurement decisions involving substituted malonate intermediates frequently underestimate the impact of aryl ring substitution on both physicochemical properties and downstream synthetic utility. Within the pirprofen synthesis pathway, the amino group of compound XIII is the direct product of a chemoselective hydrogenation of the nitro precursor XI, and its presence dictates the boiling point, polarity, and hydrogen-bonding capacity of the intermediate [1]. Replacing this compound with the corresponding nitro analog (CAS 26039-74-7), the decarboxylated ethyl ester analog, or an unsubstituted diethyl malonate derivative would alter vacuum distillation cut points, require re-optimization of subsequent reaction conditions, and introduce different impurity profiles. The quantified differences presented below establish objective criteria for ensuring lot-to-lot process consistency and avoiding costly revalidation.

Diethyl (4-amino-3-chlorophenyl)methylmalonate: Quantitative Differentiation


Boiling Point Differentiation vs. Nitro Precursor

In the original pirprofen synthetic route, the target compound (intermediate XIII) exhibits a reduced-pressure boiling point of 180–185 °C at 0.25 mm Hg, whereas its direct synthetic precursor, the nitro analog diethyl 2-(4-nitro-3-chlorophenyl)-2-methylmalonate (intermediate XI), boils at 147–148 °C under identical pressure conditions [1]. This 33 °C boiling point elevation is sufficient to permit baseline separation of the amino product from residual nitro starting material during fractional vacuum distillation, providing an inherent purification advantage without additional unit operations.

Process Chemistry Intermediate Purification Vacuum Distillation Pirprofen Synthesis

Density Difference vs. Nitro Precursor

The calculated density of the target amino compound is 1.234 g/cm³, compared with 1.306 g/cm³ for the corresponding nitro analog (CAS 26039-74-7) [1]. This density decrease of 0.072 g/cm³ upon reduction of the nitro group to the amino group reflects the loss of the heavier, electron-withdrawing nitro substituent. The lower density of the amino intermediate alters its partitioning behavior in aqueous-organic biphasic extraction, facilitating phase separation during post-hydrogenation work-up.

Physicochemical Characterization Density Work-Up Optimization Intermediate Analytics

LogP Comparison with Pirprofen

The target compound exhibits a computed LogP of approximately 2.48 (SIELC) to 2.79 (Chemsrc), which is 0.2–0.5 units lower than the LogP of the final drug substance pirprofen (LogP ~2.9–3.0) [1][2]. The amino-substituted malonate diester is therefore measurably more hydrophilic than the pyrroline-containing final API. This intermediate polarity profile is consistent with the requirement that compound XIII undergo subsequent alkaline hydrolysis and decarboxylation in aqueous ethanolic KOH, where excessive lipophilicity would compromise solubility and reaction rate.

Lipophilicity LogP Reaction Medium Design Intermediate Polarity

PSA Difference vs. Nitro Precursor

The calculated topological polar surface area (PSA) of the target amino compound is 78.62 Ų, compared with 98.42 Ų for the nitro precursor [1]. This PSA difference of approximately 20 Ų is attributable to the replacement of the nitro group (two strong H-bond acceptors) with the amino group (one H-bond donor and one acceptor). The lower PSA predicts weaker retention on polar stationary phases (e.g., silica gel) and faster elution in normal-phase chromatographic monitoring, providing a distinct TLC or flash chromatography signature that can be used for in-process reaction monitoring of the hydrogenation step.

Polar Surface Area Chromatographic Retention Hydrogen Bonding Analytical Method Development

Dual-Ester Architecture for Chemoselective Routes

The target compound retains both ethyl ester groups of the malonate backbone, distinguishing it from the downstream decarboxylated intermediate ethyl 2-(3-chloro-4-aminophenyl)propionate hydrochloride (VI, m.p. 164–168 °C) [1]. The presence of the intact malonate diester allows the compound to serve as a branch-point intermediate: it can be routed through hydrolysis/decarboxylation/esterification to yield the propionate (as in the pirprofen pathway), or the diester functionality can be exploited for alternative C–C bond-forming reactions (e.g., alkylation, acylation, Knoevenagel condensations) prior to decarboxylation. The decarboxylated mono-ester analog lacks this divergent synthetic potential.

Synthetic Route Design Chemoselectivity Malonate Ester Chemistry Process Robustness

Flash Point and Storage Hazard Classification

The calculated flash point of the target amino compound is 192.4 °C, compared with 214.2 °C for the nitro precursor [1]. The 21.8 °C lower flash point of the amino intermediate reflects the replacement of the thermally more stable nitro group with the potentially more oxidizable aniline moiety. While both values remain above typical ambient storage thresholds, this difference may affect the hazard classification tier under specific regional flammable liquid regulations (e.g., GHS Category 4 vs. non-classified), with implications for shipping mode, storage segregation, and insurance documentation.

Safety Data Flash Point Storage Classification Transport Compliance

Diethyl (4-amino-3-chlorophenyl)methylmalonate: Application Scenarios


GMP Sourcing for Pirprofen Process Validation

When re-establishing synthetic routes to pirprofen-class NSAIDs for generic development or analytical reference standard preparation, the 33 °C boiling point elevation of compound XIII over its nitro precursor XI provides a definitive in-process control checkpoint for hydrogenation completeness . Procurement of the amino intermediate with specified purity (95% or 99% grades available ) enables direct use as a reference marker for HPLC impurity profiling without requiring in-house hydrogenation of the nitro compound.

Divergent Library Synthesis with Malonate Diester

For medicinal chemistry programs targeting substituted phenylpropionic acid derivatives beyond pirprofen, the intact malonate diester architecture of the target compound enables sequential C-alkylation or Knoevenagel condensation at the active methylene position prior to hydrolysis and decarboxylation . This divergent capability is absent in the decarboxylated mono-ester analog and positions the target compound as a more versatile building block for parallel library synthesis.

Chromatographic Method & System Suitability

The established reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, scalable to preparative separation and compatible with mass spectrometric detection upon substitution of phosphoric acid with formic acid, provides a validated starting point for analytical method development . The compound's LogP of ~2.48 and PSA of 78.62 Ų offer orthogonal selectivity parameters useful for system suitability benchmarking in laboratories establishing quality control protocols for substituted malonate intermediates.

Regulatory Shipping and Storage Planning

The calculated flash point of 192.4 °C , combined with the density of 1.234 g/cm³ and the 21.8 °C flash point differential relative to the nitro analog, informs hazard classification, packaging specification, and storage condition assignment (recommended 2–8 °C for the nitro analog; the amino compound's storage stability should be confirmed with the supplier ). Procurement teams can use these quantified parameters to pre-qualify freight forwarders and warehouse facilities before committing to bulk orders.

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